rubiwettin R1
Description
Properties
CAS No. |
129039-45-8 |
|---|---|
Molecular Formula |
C8H8F2O2 |
Synonyms |
rubiwettin R1 |
Origin of Product |
United States |
Microbial Production and Biosynthesis of Rubiwettin R1
Producer Organism: Serratia rubidaea (Synonym: Serratia marinorubra) as a Model Biosurfactant Producer
The primary producer of Rubiwettin R1 is the bacterium Serratia rubidaea, a gram-negative bacterium from the Enterobacteriaceae family. nih.govresearchgate.net Historically, this species is also known by its synonym, Serratia marinorubra. mdpi.comnih.gov Various species within the Serratia genus are recognized for their ability to produce a range of biosurfactants, including both lipopeptides and glycolipids. researchgate.netresearchgate.netaensiweb.com S. rubidaea has emerged as a significant model organism for studying the production of glycolipid-type biosurfactants, specifically the class of compounds known as rubiwettins. researchgate.netnih.gov These biosurfactants are secreted from the bacterial cells via extracellular vesicles. nih.govresearchgate.net
Strains of Serratia rubidaea capable of producing biosurfactants are frequently isolated from environments contaminated with hydrocarbons, such as oil-polluted soil. researchgate.netisroset.org The isolation process typically involves screening a wide variety of microorganisms from these environments for their ability to produce surface-active molecules.
Standard screening methodologies include:
Oil Spreading Test: This qualitative test assesses the ability of a microbial culture to displace oil on a water surface, indicating the presence of biosurfactants. researchgate.net
Emulsification Index (E24): This method quantifies the emulsifying capacity of the produced biosurfactant by measuring the stability of an oil-water emulsion created by the culture broth. researchgate.net
CTAB Agar Test: This plate assay uses cetyltrimethylammonium bromide (CTAB) and methylene (B1212753) blue to detect the production of anionic biosurfactants. researchgate.net
Once a potential producer is isolated, definitive identification is crucial. The modern standard for bacterial identification is based on molecular techniques. The 16S ribosomal DNA (rDNA) gene sequencing is the most common and reliable method for identifying bacterial isolates, including Serratia rubidaea, to the species level. researchgate.net
The synthesis of this compound by Serratia rubidaea is not constitutive but is significantly influenced by various environmental and cultural conditions. researchgate.net Optimizing these parameters is critical for maximizing the yield of the biosurfactant for potential industrial and biotechnological applications.
One of the most distinct characteristics of this compound production is its strong dependence on temperature. tandfonline.comusc.edu.eg Research has consistently shown that S. rubidaea produces this biosurfactant at lower temperatures, while production is significantly inhibited or completely absent at higher temperatures. nih.govresearchgate.net
Optimal Temperature: The maximum production of this compound is observed at a growth temperature of 30°C. nih.govresearchgate.net
Inhibited Production: At 37°C, a common optimal growth temperature for many bacteria, the synthesis of this compound is negligible. nih.govresearchgate.net
This temperature-sensitive regulation suggests a specific genetic or enzymatic control mechanism that is active at 30°C but repressed at 37°C. tandfonline.com
| Temperature | This compound Production Level | Reference |
|---|---|---|
| 30°C | Optimal / Maximum | nih.govresearchgate.net |
| 37°C | Negligible / Absent | nih.govresearchgate.net |
The pH of the culture medium and the availability of specific nutrients, particularly carbon sources, are also pivotal factors affecting the yield of this compound. While the biosurfactant itself is stable over a broad pH range (from acidic to alkaline conditions), its production by the organism is more constrained. isroset.orgisroset.org
The choice of carbon source significantly impacts the metabolic activity of S. rubidaea and, consequently, the efficiency of biosurfactant synthesis. Studies on Serratia species have shown that various carbon sources can be utilized for growth and biosurfactant production. The metabolism of different carbon sources can lead to changes in the extracellular pH; for instance, the consumption of glucose often leads to slight acidification of the medium, whereas more oxidized carbon sources can result in alkalinization. nih.govresearchgate.net For Serratia species, optimizing the carbon and nitrogen sources is a key strategy to enhance biosurfactant yield. researchgate.netscispace.com Low-cost, renewable substrates, such as agro-industrial wastes like cassava flour wastewater, have been successfully used to produce biosurfactants by Serratia, demonstrating a path towards more economical production. scispace.com
| Parameter | Observation | Significance |
|---|---|---|
| pH Stability | The produced biosurfactant is active and stable across a wide pH range (e.g., pH 2 to 12). | Indicates robustness for applications in diverse environments. researchgate.netisroset.org |
| Carbon Source | Yield is highly dependent on the type of carbon source provided (e.g., glucose, lactose, waste oils). | Allows for optimization of production media for higher yields and lower costs. scispace.commdpi.com |
| Nutrient Medium | Use of low-cost substrates like cassava flour wastewater has proven effective. | Enhances the economic feasibility of large-scale production. scispace.com |
Influence of Environmental Parameters on this compound Production
Elucidation of this compound Biosynthetic Pathways and Enzymatic Mechanisms
This compound is a glycolipid biosurfactant. nih.govasm.org Its chemical structure has been identified as a mixture of linked 3-hydroxy fatty acids, or more specifically, 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs). nih.govnih.gov The primary components of this mixture are 3-(3'-hydroxytetradecanoyloxy)decanoate and 3-(3'-hydroxyhexadecenoyloxy)decanoate, along with other minor molecular isomers. nih.govacs.org This structure, consisting of two ester-linked hydroxy fatty acids, is responsible for its surface-active properties. asm.orgmdpi.com
While the complete biosynthetic pathway and the specific enzymes involved in this compound synthesis in S. rubidaea are still under investigation, knowledge from related biosurfactants in other bacteria provides a likely model. For many bacterial biosurfactants, the synthesis is carried out by large, multi-functional enzyme complexes, such as non-ribosomal peptide synthetases (NRPSs) or polyketide synthases (PKSs). tandfonline.comnottingham.ac.uk
The core structural component of this compound is the 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA) dimer. nih.govasm.org These HAAs are also known as the lipid precursors for the biosynthesis of rhamnolipid biosurfactants in bacteria like Pseudomonas aeruginosa. microbiologyresearch.orgnih.gov
In the well-studied rhamnolipid pathway of P. aeruginosa, the synthesis of HAA is the first committed step. mdpi.comresearchgate.net This reaction is catalyzed by the enzyme RhlA, which couples two 3-hydroxy fatty acid molecules (in the form of acyl carrier protein thioesters) to form the HAA dimer. nih.govmicrobiologyresearch.orgnih.gov This HAA molecule is itself surface-active. nih.govmicrobiologyresearch.org Subsequently, glycosyltransferases (RhlB and RhlC) add one or two rhamnose sugar moieties to the HAA core to form mono- and di-rhamnolipids. nih.govmdpi.com
Given that this compound is essentially the HAA dimer without the sugar group, it is highly probable that a similar enzymatic mechanism exists in S. rubidaea for its synthesis. nih.govresearchgate.net This suggests the presence of an RhlA-like enzyme responsible for synthesizing the HAA backbone, which is then secreted as the final this compound product. nih.govmicrobiologyresearch.org
Genetic Basis of this compound Biosynthesis: Analysis of Related Gene Clusters (e.g., rbwAB_Srub)
The precise biosynthetic gene cluster responsible for this compound production in Serratia rubidaea has not yet been fully characterized in published literature, and a specific designation such as rbwAB_Srub remains hypothetical. However, analysis of biosynthetic pathways for similar secondary metabolites in Serratia and other bacteria provides a strong basis for predicting its structure and function. The biosynthesis of related lipopeptides, such as serrawettin W1 and W2 in Serratia marcescens, is orchestrated by large, multi-modular enzymes known as non-ribosomal peptide synthetases (NRPSs). researchgate.net These NRPS gene clusters, such as swrW for serrawettin W1, contain specific domains (adenylation, thiolation, condensation) that sequentially assemble the final product. researchgate.net
Given that this compound is composed of two ester-linked 3-hydroxy fatty acids, its genetic basis is likely a hybrid system involving elements of the fatty acid synthesis (FAS) pathway and a dedicated synthase or transferase for the final esterification step. It is plausible that the this compound gene cluster contains genes encoding for specialized acyl-CoA synthetases, acyltransferases, and hydroxylases necessary to produce and link the specific 3-hydroxy fatty acid precursors. The organization of such a cluster would be critical for the coordinated expression and regulation of the biosynthetic enzymes.
Table 1: Comparison of Known Serratia Biosynthetic Gene Clusters and Postulated this compound Cluster
| Gene Cluster | Producing Organism | Product | Key Features | Postulated this compound Cluster Features |
|---|---|---|---|---|
| pig Cluster | Serratia marcescens | Prodigiosin (B1679158) (pigment) | Contains genes similar to PKSs and NRPSs. | May contain genes for fatty acid activation, hydroxylation, and esterification. |
| swrW | Serratia marcescens | Serrawettin W1 (lipopeptide) | Encodes a non-ribosomal peptide synthetase (NRPS). researchgate.net | Unlikely to be a canonical NRPS due to the absence of amino acids; more likely a specialized fatty acid handling system. |
Postulated Biosynthetic Intermediates and Reaction Sequence Analysis
The biosynthesis of this compound, a mixture primarily composed of molecules like 3-(3'-hydroxytetradecanoyloxy)decanoate, can be postulated based on the principles of bacterial fatty acid metabolism. nih.gov The process likely begins with the synthesis of the individual fatty acid chains via the Type II fatty acid synthesis (FAS II) pathway, followed by hydroxylation and a final esterification step.
Postulated Reaction Sequence:
Chain Initiation and Elongation : The synthesis of the two fatty acid backbones (e.g., a 10-carbon and a 14-carbon chain) begins with the carboxylation of acetyl-CoA to malonyl-CoA. These precursors are converted to malonyl-ACP, which serves as the primary building block for the growing acyl-ACP chains in a cyclic elongation process catalyzed by a series of Fab enzymes (3-ketoacyl-ACP synthase, reductase, dehydratase, and enoyl-ACP reductase). nih.gov
Hydroxylation : The key 3-hydroxy functional group is introduced during the elongation cycle. The intermediate 3-ketoacyl-ACP is reduced by a 3-ketoacyl-ACP reductase (FabG) to form a 3-hydroxyacyl-ACP intermediate. nih.gov In a typical FAS cycle, this intermediate is dehydrated to continue elongation. For this compound synthesis, it is postulated that these 3-hydroxyacyl intermediates are diverted from the main FAS pathway before dehydration occurs.
Esterification : The final and defining step is the ester linkage between the two 3-hydroxy fatty acid molecules. A specialized acyltransferase enzyme is hypothesized to catalyze this reaction. One 3-hydroxy fatty acid (e.g., 3-hydroxytetradecanoic acid) acts as the acyl donor, likely in an activated form such as 3-hydroxyacyl-CoA or 3-hydroxyacyl-ACP. This is then esterified to the 3-hydroxy group of the second fatty acid (e.g., 3-hydroxydecanoic acid), releasing the final this compound molecule.
Table 2: Postulated Biosynthetic Intermediates of this compound
| Step | Precursor | Intermediate | Enzyme Class (Postulated) | Product |
|---|---|---|---|---|
| 1 | Acetyl-CoA, Malonyl-CoA | Acyl-ACP chains | Fatty Acid Synthase (FAS II) complex | Decanoyl-ACP, Tetradecanoyl-ACP |
| 2 | Ketoacyl-ACP | 3-Ketoacyl-ACP | 3-Ketoacyl-ACP Reductase (FabG) | 3-Hydroxydecanoyl-ACP, 3-Hydroxytetradecanoyl-ACP |
Biotechnological Strategies for Enhanced and Controlled Production
Fermentation Process Optimization for Industrial Scalability
Optimizing the fermentation process is crucial for achieving high yields of this compound for industrial applications. Production by Serratia rubidaea is known to be highly dependent on physical and chemical parameters, most notably temperature. The compound is produced effectively at 30°C, with production ceasing at 37°C. nih.gov This provides a critical starting point for broader process optimization. A systematic approach, using either one-factor-at-a-time (OFAT) or statistical methods like Response Surface Methodology (RSM), can be employed to maximize volumetric productivity.
Key parameters for optimization include:
Temperature : Maintained strictly around 30°C.
pH : The initial pH of the medium and its control during fermentation can significantly impact enzyme activity and nutrient uptake.
Agitation and Aeration : Shaker speed (rpm) and dissolved oxygen (DO) levels are critical for ensuring sufficient oxygen transfer for aerobic growth and biosynthesis without causing excessive shear stress.
Nutrient Sources : The type and concentration of carbon (e.g., glucose, glycerol) and nitrogen (e.g., peptone, yeast extract) sources directly influence cell growth and the precursor pools for fatty acid synthesis.
Inoculum Size : The density of the initial culture can affect the length of the lag phase and the time to reach peak production.
Table 3: Key Fermentation Parameters for this compound Production Optimization
| Parameter | Description | Objective for Optimization |
|---|---|---|
| Temperature | Incubation temperature of the culture. | Maintain at optimal level (30°C) for biosynthetic enzyme activity. |
| pH | Acidity or alkalinity of the fermentation broth. | Determine the optimal pH for growth and product formation; maintain using buffers or controlled acid/base addition. |
| Agitation (rpm) | Speed of mixing in the fermenter. | Ensure homogenous distribution of nutrients and cells; enhance oxygen transfer. |
| Dissolved Oxygen (DO) | Concentration of oxygen available to the microbes. | Optimize for aerobic respiration and biosynthesis without causing oxidative stress. |
| Carbon Source | Primary nutrient for energy and biomass. | Identify the most efficient and cost-effective carbon source to maximize precursor (acetyl-CoA) supply. |
| Nitrogen Source | Nutrient for synthesis of proteins, enzymes, etc. | Select a nitrogen source that supports robust growth and high-yield production. |
Metabolic Engineering Approaches for Heterologous Expression in Model Organisms (e.g., E. coli)
Heterologous expression in a well-characterized host like Escherichia coli offers a promising strategy for large-scale, controlled production of this compound, overcoming potential limitations of the native producer Serratia rubidaea. This approach is contingent upon the prior identification and cloning of the complete this compound biosynthetic gene cluster.
A successful strategy would mirror the heterologous production of other Serratia lipopeptides. For instance, the serrawettin W1 biosurfactant was successfully produced in E. coli BL21 Gold by cloning and expressing the corresponding nonribosomal peptide synthetase gene, swrW. The engineered E. coli was able to synthesize the lipopeptide, demonstrating the feasibility of transferring complex biosynthetic pathways.
A proposed workflow would include:
Gene Cluster Identification : Isolate the complete set of genes responsible for this compound synthesis from the S. rubidaea genome.
Vector Construction : Clone the entire gene cluster into a suitable high-expression vector under the control of a strong, inducible promoter (e.g., T7 promoter).
Host Strain Selection : Choose an E. coli strain optimized for protein expression and metabolic production (e.g., BL21(DE3)).
Optimization of Expression : Systematically optimize induction conditions (inducer concentration, temperature) and culture medium composition to maximize the supply of fatty acid precursors and ensure proper enzyme function.
Challenges such as correct protein folding, cofactor availability, and potential toxicity of the product to the host must be addressed through strain engineering and process optimization.
Application of Advanced Genetic Tools (e.g., CRISPR-Cas9) for Biosynthesis Pathway Modulation in Serratia species
The development of powerful gene editing tools like CRISPR-Cas9 has opened new avenues for precisely engineering the metabolism of native producing organisms. Efficient CRISPR-Cas9 based systems have been successfully developed and applied for genome editing in Serratia marcescens, a close relative of S. rubidaea. nih.gov These tools have demonstrated high efficiency (over 80%) for gene knockouts and integrations, providing a clear precedent for their application in modulating the this compound pathway. nih.govresearchgate.net
Potential applications of CRISPR-Cas9 in Serratia rubidaea include:
Elimination of Competing Pathways : Genes responsible for the synthesis of competing byproducts that drain key precursors (e.g., acetyl-CoA, malonyl-CoA) could be knocked out. This would redirect metabolic flux towards the synthesis of 3-hydroxy fatty acids, increasing the precursor pool available for this compound.
Rational Strain Improvement : The tool allows for rapid, markerless genetic modifications, enabling the systematic optimization of the host chassis for industrial-level production of this compound.
Structural Elucidation Methodologies and Stereochemical Analysis of Rubiwettin R1
Advanced Spectroscopic Techniques for Comprehensive Structural Determination
A multi-faceted spectroscopic approach was employed to piece together the structure of Rubiwettin R1, with each technique providing complementary information about the molecule's framework, functional groups, and molecular weight.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy was a critical tool in establishing the connectivity of the atoms within this compound. nih.govnih.gov While the complete detailed spectral data for this compound is not fully published in available literature, the application of ¹H NMR, ¹³C NMR, and two-dimensional (2D) correlation experiments would have been essential for the structural assignment.
¹H NMR Spectroscopy would reveal the chemical environment of all protons in the molecule. Key signals would include multiplets corresponding to the terminal methyl groups (CH₃), broad signals for the numerous methylene (B1212753) groups (CH₂) of the fatty acid chains, and characteristic signals for protons adjacent to functional groups. Specifically, the proton on the carbon bearing the hydroxyl group (CH-OH) and the protons on the carbon adjacent to the ester linkage would appear at distinct chemical shifts.
¹³C NMR Spectroscopy provides information on each carbon atom. This technique would confirm the total number of carbons and distinguish between sp³-hybridized carbons of the alkyl chains and the sp²-hybridized carbonyl carbon of the ester group.
Two-Dimensional Correlational Analyses , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons. COSY spectra would map out the ¹H-¹H spin-spin couplings, allowing for the tracing of the fatty acid backbones. HMBC spectra are crucial for identifying long-range (2-3 bond) correlations, which would definitively establish the ester linkage between the 3-hydroxy position of one fatty acid and the carboxyl group of the other.
Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for the major component of this compound, 3-(3'-hydroxytetradecanoyloxy)decanoate, based on standard values for similar long-chain fatty acid esters.
Interactive Data Table: Representative NMR Data for 3-(3'-hydroxytetradecanoyloxy)decanoate
| Atom Position (Decanoate Moiety) | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Atom Position (3'-hydroxytetradecanoyl Moiety) | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| C-1 (COOH) | - | ~173.5 | C-1' (COO) | - | ~170.8 |
| C-2 (CH₂) | ~2.50 (dd) | ~41.2 | C-2' (CH₂) | ~2.45 (d) | ~43.5 |
| C-3 (CH-O) | ~5.15 (m) | ~70.1 | C-3' (CH-OH) | ~3.95 (m) | ~68.2 |
| C-4 (CH₂) | ~1.55 (m) | ~34.5 | C-4' (CH₂) | ~1.45 (m) | ~37.1 |
| C-5 to C-8 (CH₂) | ~1.25 (br s) | ~22-32 | C-5' to C-12' (CH₂) | ~1.25 (br s) | ~22-32 |
| C-9 (CH₂) | ~1.25 (br s) | ~22.7 | C-13' (CH₂) | ~1.25 (br s) | ~22.7 |
| C-10 (CH₃) | ~0.88 (t) | ~14.1 | C-14' (CH₃) | ~0.88 (t) | ~14.1 |
Note: This table is illustrative and based on typical values for fatty acid esters. Actual experimental values may vary.
Mass spectrometry was utilized to determine the molecular weight of the components of this compound and to gain insight into their structure through fragmentation analysis. nih.gov Negative secondary ion mass spectrometry (SIMS) was particularly informative. The analysis revealed that this compound is a mixture of related compounds. A noteworthy fragmentation observed in the negative ion mass spectrum was the loss of the C10 carboxyl moiety, resulting in a characteristic cluster of ions at (M - 187)⁻. nih.gov This finding strongly supported the structure of a decanoic acid esterified to another hydroxy fatty acid. The mass spectra would show different molecular ions corresponding to the various fatty acid combinations present in the mixture, such as those containing C14 and C16 hydroxy fatty acids.
Infrared (IR) spectroscopy was employed to identify the principal functional groups present in the this compound molecule. nih.govnih.gov The IR spectrum displayed characteristic absorption bands that confirmed the presence of both hydroxyl and ester functionalities. A strong absorption band was observed around 1,730 cm⁻¹, which is indicative of the stretching vibration of an ester carbonyl group (C=O). Additionally, a broad absorption band was detected in the region of 3,400 cm⁻¹, which is characteristic of the hydroxyl group (O-H) stretching vibration. These two key absorptions provided direct evidence for the glycolipid nature of the compound, specifically a hydroxy acid ester.
Data Table: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3,400 | Hydroxyl (-OH) | O-H Stretch |
| ~1,730 | Ester (R-COO-R') | C=O Stretch |
Degradation Product Analysis for Structural Component Identification
To confirm the identity of the constituent fatty acids, this compound was subjected to chemical degradation followed by analysis of the resulting products. nih.gov Mild alkaline hydrolysis was used to cleave the ester bond, yielding the individual fatty acid components. Subsequent acid hydrolysis of the lipophilic products resulted in two main compounds: 3-hydroxydecanoic acid and tetradecenoic acid (which is the dehydration product of 3-hydroxytetradecanoic acid). nih.gov
Furthermore, analysis of the methanolysates (products of hydrolysis with methanol) by gas chromatography-mass spectrometry (GC-MS) confirmed the presence of methyl esters of 3-hydroxy fatty acids. These derivatives exhibited a characteristic fragment ion at m/z 103, further substantiating the 3-hydroxy substitution pattern of the fatty acid components. nih.gov
Stereochemical Configuration Determination of Constituent Fatty Acids
Determining the absolute stereochemistry of the chiral centers in natural products is crucial for a complete structural description. In this compound, the carbons bearing the hydroxyl groups (C-3 and C-3') are stereocenters.
The stereochemical configuration of the constituent 3-hydroxy fatty acids of this compound was determined to be of the D-configuration. oup.comresearchgate.net This was achieved using chiral high-performance liquid chromatography (HPLC). A specific method was developed for the chromatographic determination of the optical configuration of 3-hydroxy fatty acids from microbial sources. oup.com The technique involves hydrolyzing the parent lipid to release the constituent hydroxy fatty acids. These fatty acids are then derivatized, for instance with 3,5-dinitroaniline (B184610), to introduce a chromophore suitable for UV detection and to create diastereomeric derivatives that can be resolved on a chiral stationary phase column. oup.com By comparing the retention times of the derivatives from the natural product with those of authentic D- and L- standards, the absolute configuration can be assigned. Application of this method to this compound demonstrated that it contains D-3-hydroxytetradecanoic acid and D-3-hydroxydecanoic acid. oup.com
Absolute Configuration Assignment of Stereocenters in 3-Hydroxy Fatty Acid Moieties
The stereochemical orientation of the hydroxyl groups within the fatty acid constituents of this compound is a critical determinant of its three-dimensional structure and subsequent biological activity. Research has been directed at unequivocally assigning the absolute configuration of these chiral centers.
The determination of the optical configuration of the 3-hydroxy fatty acid components of this compound was accomplished through chiral high-pressure liquid chromatography (HPLC). oup.comoup.com This specialized chromatographic technique is designed to separate enantiomers, which are non-superimposable mirror images of a chiral molecule.
For the analysis, the constituent 3-hydroxy fatty acids were first liberated from the complex lipid structure of this compound via acid hydrolysis. The resulting mixture of fatty acids was then derivatized to facilitate detection and improve chromatographic separation. Specifically, the hydrolysate, containing a mixture of 3-hydroxy fatty acids, was converted into its 3,5-dinitroaniline derivatives before being injected into the chiral HPLC system. oup.com
The analysis of the this compound hydrolysate revealed the presence of several 3-hydroxy fatty acids. The chromatograms clearly showed that the primary components, 3-hydroxydecanoic acid and 3-hydroxytetradecanoic acid, possess the D-configuration. oup.comoup.com Further analysis also confirmed the presence of D-3-hydroxydodecanoic acid as another component of this compound. oup.com The method was validated by running mixtures of synthetic D,L-3-hydroxy acids in parallel, which demonstrated that the D-enantiomers consistently eluted later than their L-counterparts under the employed conditions. oup.com
While a peak corresponding to 3-hydroxyhexadecenoic acid was also detected, its optical configuration could not be definitively assigned under the reported experimental conditions. oup.com The conclusive identification of the D-configuration for the major saturated 3-hydroxy fatty acid moieties provides crucial insight into the specific stereochemical nature of this compound.
Interactive Data Table: Stereochemical Configuration of 3-Hydroxy Fatty Acid Components in this compound
The table below summarizes the findings from the chiral HPLC analysis of the hydrolyzed 3-hydroxy fatty acid components of this compound.
| 3-Hydroxy Fatty Acid Component | Chain Length | Determined Absolute Configuration |
| 3-hydroxydecanoic acid | C10 | D |
| 3-hydroxydodecanoic acid | C12 | D |
| 3-hydroxytetradecanoic acid | C14 | D |
| 3-hydroxyhexadecenoic acid | C16 (unsaturated) | Not Determined |
Molecular and Cellular Mechanism of Action of Rubiwettin R1
Fundamental Principles of Rubiwettin R1 as a Biosurfactant
This compound is characterized as an anionic lipid, a mixture of 3-(3'-hydroxytetradecanoyloxy)decanoate, 3-(3'-hydroxyhexadecenoyloxy)decanoate, and other minor molecular isomers. nih.gov Its efficacy as a biosurfactant is rooted in its amphiphilic nature, possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) moieties. This dual characteristic allows it to position itself at interfaces, such as those between oil and water or air and water, where it exerts its surface-active effects.
The amphiphilic structure of this compound is the primary driver of its adsorption at interfaces. When introduced into a multiphase system like an oil-water mixture, the hydrophilic portion of the molecule orients itself towards the aqueous phase, while the hydrophobic fatty acid chains partition into the oil phase. This molecular arrangement allows this compound to form a stable film at the oil-water interface, effectively bridging the two immiscible phases. nih.gov
A key function of any surfactant is its ability to reduce surface and interfacial tension. This compound has demonstrated a potent capacity in this regard, being capable of lowering the surface tension of saline to as low as 26 mN/m. nih.govnih.gov This reduction in interfacial tension is a direct consequence of the adsorption of this compound molecules at the interface. By accumulating at the oil-water interface, these biosurfactant molecules disrupt the cohesive forces between water molecules, leading to a significant decrease in the energy required to maintain the interface. This property is fundamental to the emulsifying and solubilizing capabilities of this compound.
Table 1: Surface Tension Reduction by this compound
| Property | Value |
| Surface Tension of Saline | 26 mN/m |
Interactions with Hydrophobic Substrates and Emulsification Processes
The ability of this compound to lower interfacial tension directly facilitates its interaction with water-insoluble substances. This interaction is critical for various biological and environmental processes.
By reducing the interfacial tension between water and hydrophobic compounds, this compound enhances the apparent solubility of these substances in aqueous environments. The biosurfactant molecules can form micelles, which are microscopic spherical structures where the hydrophobic tails create a core that can encapsulate non-polar molecules, while the hydrophilic heads form an outer shell that remains in contact with the water. This micellar encapsulation effectively disperses hydrophobic compounds in the aqueous phase, a process crucial for their transport and bioavailability.
In the natural environment, many potential carbon sources for microorganisms, such as hydrocarbons and other recalcitrant organic pollutants, are hydrophobic and have limited availability. Biosurfactants like this compound play a vital role in making these substrates accessible to bacteria for degradation. By emulsifying these hydrophobic substrates into smaller droplets, the surface area available for microbial attack is significantly increased. This emulsification, coupled with enhanced solubilization, allows microorganisms like Serratia rubidaea to more efficiently uptake and metabolize these otherwise inaccessible nutrients. researchgate.net
Role in Bacterial Surface Interactions and Biofilm Dynamics
The production of surface-active compounds like this compound is intrinsically linked to the lifestyle of the producing microorganism, particularly in the context of surface colonization and the formation of biofilms. Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix and adherent to a surface.
Comparative Analysis and Derivative Research of Rubiwettin R1
Structural and Functional Comparison with Related Glycolipids (e.g., Rubiwettin RG1, Mannosylerythritol Lipids)
Rubiwettin R1 is often discussed in conjunction with rubiwettin RG1, another biosurfactant produced by the same bacterium, Serratia rubidaea. researchgate.netwikipedia.orgnih.gov Structurally, a key difference lies in the presence of a carbohydrate moiety. Rubiwettin RG1 has been identified as β-D-glucopyranosyl 3-(3′-hydroxytetradecanoyloxy)decanoate, indicating a glucose molecule linked to a 3-hydroxy fatty acid dimer. researchgate.netwikipedia.orgmdpi.comnih.gov In contrast, this compound is described as a mixture of linked 3-hydroxy fatty acids, specifically 3-(3′-hydroxytetradecanoyloxy)decanoate and 3-(3′-hydroxyhexadecanoyloxy)decanoate, along with minor molecular isomers, and is considered an anionic lipid rather than a glycolipid in the same vein as RG1. researchgate.netwikipedia.orgmdpi.comhnu.edu.cn While early descriptions noted an undetermined carbohydrate moiety for R1, later analyses characterized it based on its linked fatty acid structure. researchgate.netnih.gov Both this compound and RG1 exhibit surface-active properties, capable of lowering the surface tension of saline solutions. researchgate.netwikipedia.orghnu.edu.cn Studies have shown that both compounds can reduce the surface tension of water to low values, indicating their effectiveness as biosurfactants. hnu.edu.cnnih.gov
Mannosylerythritol Lipids (MELs) represent another class of glycolipid biosurfactants, primarily produced by yeast strains, such as Pseudozyma and Ustilago species. researchgate.netnih.gov MELs are characterized by a hydrophilic headgroup consisting of 4-O-β-D-mannopyranosyl-erythritol and a hydrophobic part composed of fatty acyl groups. researchgate.netnih.gov The structural diversity within MELs arises from variations in the number and position of acetyl groups on the mannose moiety and the chain length and saturation of the fatty acids. nih.gov While both rubiwettins and MELs function as biosurfactants by reducing surface and interfacial tensions, their core structures differ significantly: rubiwettin RG1 has a glucose linked to a hydroxy fatty acid dimer, this compound consists of linked hydroxy fatty acids, and MELs feature a mannosylerythritol sugar linked to fatty acids. researchgate.netwikipedia.orgmdpi.comnih.gov This structural variation leads to differences in their physicochemical properties and potential applications.
Here is a comparative overview of their structural components:
| Biosurfactant Class | Producing Organism(s) | Hydrophilic Moiety | Hydrophobic Moiety | Key Structural Features |
| This compound | Serratia rubidaea | Linked 3-hydroxy fatty acids | Linked 3-hydroxy fatty acids | Mixture of 3-(3'-hydroxytetradecanoyloxy)decanoate and 3-(3'-hydroxyhexadecanoyloxy)decanoate, plus minor isomers. researchgate.netwikipedia.orgmdpi.com |
| Rubiwettin RG1 | Serratia rubidaea | Glucose | 3-(3′-hydroxytetradecanoyloxy)decanoate fatty acid dimer | β-D-glucopyranosyl linked to a 3-hydroxy fatty acid dimer. researchgate.netwikipedia.orgmdpi.comnih.gov |
| Mannosylerythritol Lipids (MELs) | Pseudozyma and Ustilago species | Mannosylerythritol | Fatty acyl groups | Mannosylerythritol headgroup with varying fatty acid chains and acetylation patterns. nih.gov |
Analysis of Structural Heterogeneity and Identification of Natural Isomers
This compound is not a single chemical entity but rather exists as a mixture of closely related molecules, demonstrating structural heterogeneity. researchgate.netwikipedia.orgmdpi.com The primary components identified in this compound produced by Serratia rubidaea are 3-(3′-hydroxytetradecanoyloxy)decanoate and 3-(3′-hydroxyhexadecanoyloxy)decanoate. researchgate.netwikipedia.orgmdpi.comnih.gov These molecules consist of two 3-hydroxy fatty acid units linked together. The variation in the chain length of the hydroxy fatty acids contributes to the observed heterogeneity. Besides these major components, minor molecular isomers have also been detected. researchgate.netwikipedia.orgmdpi.com
The presence of these natural isomers is a common characteristic among microbial biosurfactants, often resulting from the enzymatic pathways involved in their biosynthesis, which can accommodate fatty acids of varying chain lengths and degrees of saturation. nih.gov The specific composition of the this compound mixture can be influenced by factors such as the bacterial strain and the growth conditions, including temperature. wikipedia.orgnih.gov The identification and characterization of these isomers are typically performed using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.nethnu.edu.cn
Detailed composition of this compound (Major Components):
| Component | Structure Type |
| 3-(3′-hydroxytetradecanoyloxy)decanoate | Linked 3-hydroxy fatty acid |
| 3-(3′-hydroxyhexadecanoyloxy)decanoate | Linked 3-hydroxy fatty acid |
| Minor molecular isomers | Linked 3-hydroxy fatty acids |
Theoretical Considerations for Synthetic Modification and Structure-Activity Relationship (SAR) Studies for Novel Functionalities
The structural characteristics of this compound, particularly its linked 3-hydroxy fatty acid structure, offer theoretical possibilities for synthetic modification to potentially tailor its properties and explore novel functionalities. Structure-Activity Relationship (SAR) studies would be crucial in understanding how specific changes to the molecule impact its surface activity, emulsification properties, and potential biological activities.
Theoretical modifications could focus on altering the fatty acid chains. This might involve changing the length of the carbon chains, introducing or modifying points of unsaturation, or incorporating branching. Since the hydrophobic nature is largely determined by these lipid chains, such modifications could influence the compound's critical micelle concentration (CMC), emulsification stability with different hydrocarbons, and interactions with cell membranes. researchgate.net
Another area for theoretical modification could involve the hydroxyl groups present in the structure. Chemical modifications like esterification or etherification of these hydroxyls could alter the molecule's hydrophilicity and potentially its interaction with surfaces and other molecules.
While specific detailed SAR studies on synthetically modified this compound are not extensively documented in the provided sources, the general principles of biosurfactant SAR suggest that even subtle structural changes can lead to significant differences in function. For example, variations in fatty acid chain length and branching in other glycolipids and lipopeptides are known to affect their surface activity, foaming properties, and antimicrobial efficacy. nih.gov
Theoretical SAR studies for this compound would involve:
Synthesis of Analogs: Creating molecules with specific, targeted modifications to the linked hydroxy fatty acid structure.
Physicochemical Characterization: Measuring properties like surface tension reduction, CMC, and emulsification index for each analog. hnu.edu.cnresearchgate.netnih.gov
Functional Assays: Evaluating potential novel functionalities, such as altered interactions with specific types of oils or pollutants for bioremediation, or investigating potential biological activities if relevant to the modified structure.
Computational Modeling: Using in silico methods to predict how structural changes might affect molecular conformation, aggregation behavior, and interactions with different interfaces.
By systematically altering the structure of this compound and evaluating the resulting changes in its properties, SAR studies could guide the design of novel biosurfactant derivatives with enhanced or specific functionalities for various industrial and environmental applications.
Advanced Methodologies and Computational Studies in Rubiwettin R1 Research
High-Throughput Screening Platforms for Biosurfactant Discovery and Characterization
High-throughput screening (HTS) platforms are essential for efficiently screening large numbers of microbial strains or metagenomic libraries to identify novel or high-yield biosurfactant producers. These methods offer rapid and sensitive detection, making them suitable for initial discovery phases. While early research on Rubiwettin R1 did not employ HTS, modern approaches are highly applicable for discovering new variants or optimizing production strains.
Common HTS assays rely on the fundamental properties of surfactants, such as their ability to reduce surface tension. Methods like the drop collapse assay, oil displacement tests, and emulsification index (E24) are frequently used for initial qualitative screening. nih.gov For more quantitative and sensitive analysis, colorimetric assays have been developed. One such method is the Victoria Pure Blue BO (VPBO) assay, which allows for the direct quantification of biosurfactants in culture supernatants without needing complex extraction procedures. nih.gov This assay has been successfully used to detect a range of biosurfactants, including 3-(3-hydroxyalkanoyloxy) alkanoic acids (HAAs), the class of molecules to which this compound belongs. nih.govresearchgate.net Such HTS methods could be instrumental in screening for strains of Serratia rubidaea that produce higher yields of this compound or in identifying optimal culture conditions for its production. nih.govconicet.gov.ar
| Screening Method | Principle | Application to this compound Research | Suitability for HTS |
| Drop Collapse Assay | A drop of culture supernatant containing biosurfactant collapses on a hydrophobic surface due to reduced surface tension. nih.gov | Rapid qualitative screening of Serratia rubidaea mutants or different isolates for this compound production. | High |
| Oil Displacement Test | A zone of displaced oil is formed when a biosurfactant-containing solution is added to an oil-water interface. nih.gov | Visualizing and comparing the surfactant activity of different this compound extracts. | High |
| Victoria Pure Blue BO (VPBO) Assay | Colorimetric detection and quantification based on the interaction between the dye and biosurfactant molecules. nih.gov | Precise quantification of this compound in numerous parallel cultures for optimization studies. | High |
| Emulsification Index (E24) | Measures the ability of a biosurfactant to form a stable emulsion with a hydrocarbon. | Assessing the emulsifying capacity of this compound for potential industrial applications. | Medium |
Advanced Chromatographic and Electrophoretic Techniques for Isolation, Purification, and Analysis
The isolation and analysis of this compound, which is a mixture of different molecular isomers, requires sophisticated separation techniques. nih.gov Initial characterization of this compound relied on methods like Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) after chemical degradation. nih.govasm.org While effective, modern advanced chromatographic and electrophoretic techniques offer superior resolution, sensitivity, and quantitative accuracy.
High-Performance Liquid Chromatography (HPLC) coupled with detectors like a Charged Aerosol Detector (CAD) provides a powerful tool for separating and quantifying different congeners of biosurfactants without the need for derivatization. nih.gov Other advanced chromatographic methods include High-Performance Thin-Layer Chromatography (HPTLC), which has been used for the qualitative analysis of biosurfactants from Serratia rubidaea. isroset.org Electrophoretic techniques, such as Capillary Electrophoresis (CE), can be employed for the high-resolution separation of charged molecules and to study interactions between biosurfactants and other compounds. nih.gov These advanced methods are crucial for purifying individual isomers of this compound and for detailed structural and functional analysis.
| Technique | Principle of Separation | Application to this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase under high pressure. | Separation and quantification of the different fatty acid isomers of this compound, such as 3-(3'-hydroxytetradecanoyloxy)decanoate and 3-(3'-hydroxyhexadecenoyloxy)decanoate. nih.govnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection for structural identification. | Analysis of the fatty acid components of this compound after methanolysis to confirm its chemical structure. asm.org |
| High-Performance Thin-Layer Chromatography (HPTLC) | A sophisticated form of TLC providing better resolution and accuracy. | Qualitative confirmation of the glycolipid nature of this compound and related compounds. isroset.org |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in a capillary tube under an electric field. nih.gov | High-resolution separation of this compound isomers and analysis of their purity. |
Computational Chemistry, Molecular Dynamics Simulations, and Molecular Modeling for Structural Prediction and Interaction Analysis
While experimental techniques are vital, computational approaches provide deep insights into the molecular behavior of biosurfactants like this compound. Computational chemistry and molecular modeling can predict the three-dimensional structures of the different this compound isomers and elucidate their chemical reactivity. researchgate.net
Molecular Dynamics (MD) simulations are particularly powerful for studying how molecules move and interact over time. mdpi.com For this compound, MD simulations can model its behavior at an oil-water interface, predicting how it orients itself to reduce surface tension. This allows researchers to understand the fundamental mechanisms behind its surfactant properties. These simulations can analyze the adsorption of this compound molecules on various surfaces, which is key to understanding its role in bacterial motility and biofilm formation. mdpi.comresearchgate.net Such computational tools can guide the design of new biosurfactants with enhanced properties by predicting how structural modifications would affect their performance.
Systems Biology Approaches: Integration of Genomics, Proteomics, and Metabolomics for Comprehensive Understanding of Biosynthesis and Function
A comprehensive understanding of this compound requires a systems biology approach, integrating data from genomics, proteomics, and metabolomics. nih.govunifi.it This holistic view can connect the genetic blueprint of Serratia rubidaea to the functional expression of proteins and the resulting metabolic products, including the this compound biosurfactant.
The production of this compound by Serratia rubidaea is known to be temperature-sensitive, occurring at 30°C but not at 37°C. nih.govresearchgate.net A systems biology approach could explain this phenomenon.
Genomics would involve sequencing the genome of S. rubidaea to identify the biosynthetic gene clusters responsible for producing the fatty acid and ester components of this compound.
Proteomics could then be used to compare the protein expression profiles of the bacterium at 30°C and 37°C. nih.gov This would reveal if the enzymes necessary for this compound synthesis are only expressed at the lower temperature.
Metabolomics would analyze the small-molecule metabolites present under both conditions, identifying the precursor molecules for this compound and confirming their flux through the biosynthetic pathway at the permissive temperature. nih.govyoutube.com
By integrating these "omic" datasets, researchers can construct a complete model of this compound biosynthesis and its regulation, offering new targets for genetic engineering to enhance production.
Potential Biotechnological and Environmental Applications of Rubiwettin R1
Environmental Bioremediation Applications
The unique properties of biosurfactants like rubiwettin R1 make them valuable tools for addressing environmental contamination. Their ability to reduce surface and interfacial tension allows for the mobilization and enhanced degradation of pollutants. osdd.netresearchgate.netnih.gov
While direct studies on this compound's efficacy in hydrocarbon degradation are emerging, substantial evidence from closely related biosurfactants produced by Serratia species highlights its significant potential. For instance, serrawettin W1, a biosurfactant produced by Serratia marcescens, has been shown to significantly improve the degradation of crude oil. nih.govproquest.com This enhancement is attributed to the biosurfactant's ability to increase the cell surface hydrophobicity of the degrading microorganisms and improve the bioavailability of hydrocarbon pollutants. nih.govproquest.com
Research on various Serratia strains has consistently demonstrated their capacity to produce biosurfactants that effectively emulsify and degrade hydrocarbons. bohrium.comcetjournal.itdoaj.org A strain of Serratia sp. Tan611, isolated from industrially contaminated wastewater, showed a remarkable 97.10% reduction in total petroleum hydrocarbons within 24 hours, a capability linked to its biosurfactant production. bohrium.com Similarly, a biosurfactant from Serratia sp. SA1 enhanced oil sludge biodegradation by up to 70.28%. cetjournal.itdoaj.org These findings strongly suggest that this compound, as a key surface-active metabolite of Serratia rubidaea, likely plays a crucial role in the microbe's ability to break down hydrocarbon contaminants, including long-chain alkanes and aromatic compounds. nih.govresearchgate.netnih.gov
Table 1: Hydrocarbon Degradation Efficiency of Serratia Species Biosurfactants
| Serratia Strain | Biosurfactant | Contaminant | Degradation Efficiency | Reference |
|---|---|---|---|---|
| Serratia sp. Tan611 | Not specified | Crude Oil (TPH) | Up to 97.10% in 24h | bohrium.com |
| Serratia marcescens S-1 | Serrawettin W1 | Crude Oil | Significantly enhanced | nih.govproquest.com |
| Serratia sp. SA1 | Not specified | Oil Sludge | Up to 70.28% in 14 days | cetjournal.itdoaj.org |
The application of microbial surfactants in the remediation of heavy metal contamination is a promising area of research. osdd.netresearchgate.netnih.gov Biosurfactants can interact with heavy metals through complexation and micelle formation, which facilitates their removal from soil and water. osdd.netresearchgate.netnih.gov Studies have shown that the bacterium Serratia rubidaea NCTC12971, the producer of this compound, exhibits significant potential for heavy metal bioremediation. researchgate.net
In laboratory settings, this strain has demonstrated high detoxification rates for several heavy metals in phosphate (B84403) processing wastewater, achieving 94.4% removal for lead (Pb), 91.5% for cadmium (Cd), 85% for copper (Cu), and 66.5% for zinc (Zn). researchgate.net Further research utilizing Serratia rubidaea NCTC12971 immobilized in Ca-alginate beads for the biosorption of these metals from phosphate processing effluent showed even higher removal efficiencies. researchgate.net The mechanisms behind this removal are believed to involve the sorption of the biosurfactant onto the contaminated matrix, complexation with the metal, and subsequent detachment and sequestration of the metal into surfactant micelles. osdd.netnih.gov
Table 2: Heavy Metal Removal by Serratia rubidaea
| Metal Ion | Removal Efficiency (Free Cells) | Removal Efficiency (Immobilized Cells) | Reference |
|---|---|---|---|
| Lead (Pb) | 94.4% | 92.07% | researchgate.netresearchgate.net |
| Cadmium (Cd) | 91.5% | 98.05% | researchgate.netresearchgate.net |
| Copper (Cu) | 85.0% | 95.57% | researchgate.netresearchgate.net |
| Zinc (Zn) | 66.5% | 88.39% | researchgate.netresearchgate.net |
Industrial and Material Science Applications
The demand for sustainable and eco-friendly products has driven interest in biosurfactants for various industrial applications. gep.comnih.govmdpi.com Their biodegradability, low toxicity, and effectiveness under a range of environmental conditions make them attractive alternatives to conventional synthetic surfactants. nih.govscispace.comgep.com
Biosurfactants are considered a "green" alternative for the detergent industry. gep.comtul.czresearchgate.net Their properties are well-suited for cleaning applications, as they can effectively remove oils and fats. mdpi.comresearchgate.net The emulsifying capabilities of biosurfactants produced by Serratia species have been noted in several studies, indicating their potential for use in detergent formulations. bohrium.comscielo.br These microbial surfactants can be produced from renewable resources, contributing to the sustainability of cleaning products. mdpi.comtul.cz The use of biosurfactants in detergents can lead to formulations that are less harmful to aquatic ecosystems upon disposal. tul.cz
The versatility of biosurfactants extends to a wide array of green chemical formulations. nih.gov Their ability to stabilize emulsions makes them suitable for use in cosmetics, food processing, and pharmaceuticals. scielo.br Biosurfactants from Serratia species have demonstrated high stability across a range of temperatures, pH levels, and salinity, which is a crucial characteristic for industrial applications. nih.govscispace.comnih.govproquest.com As the industry moves towards more sustainable practices, biosurfactants like this compound are poised to replace their synthetic counterparts in a variety of products, contributing to a more circular and environmentally friendly economy. gep.comnih.gov
Theoretical Agricultural and Agro-Environmental Contexts (e.g., "green pesticides," biostimulants without clinical data)
The secondary metabolites produced by soil microorganisms, including biosurfactants, are increasingly being explored for their benefits in agriculture. nih.govmaxapress.comresearchgate.netresearchgate.net Serratia species are known to produce a variety of bioactive compounds that can protect plants from pathogens and promote their growth. nih.govmaxapress.comresearchgate.netresearchgate.net
The theoretical application of this compound as a "green pesticide" is supported by the known antifungal and biocontrol activities of metabolites from Serratia species. nih.govresearchgate.netnih.gov For example, Serratia rubidaea Mar61-01 and its metabolite prodigiosin (B1679158) have shown efficacy against the fungal pathogen Botrytis cinerea, which causes gray mold in strawberries. nih.gov The biosurfactants produced by Serratia are among the secondary metabolites that contribute to these protective effects. maxapress.comresearchgate.net
Furthermore, there is potential for this compound to act as a biostimulant. maxapress.commdpi.comfrontiersin.org Plant growth-promoting rhizobacteria (PGPR) like Serratia plymuthica have been shown to increase nutrient availability and uptake by plants, leading to enhanced growth, particularly under low-nutrient conditions. frontiersin.org The microbial exudates, which include a variety of metabolites, are responsible for these biostimulant effects. mdpi.com A biosurfactant produced by Serratia marcescens UCP 1549 was found to be non-toxic to cabbage seeds and showed potential in stimulating seed germination, suggesting a direct role for these compounds in plant growth promotion. nih.govscispace.comresearchgate.net
Future Research Directions and Unaddressed Questions
Full Elucidation of the Complex Biosynthetic Pathways and Regulatory Networks of Rubiwettin R1
Despite the identification of Serratia rubidaea as the producer of this compound and the related Rubiwettin RG1, the complete biosynthetic pathway and the intricate regulatory networks governing their production remain largely uncharacterized. Research indicates that the synthesis of rubiwettins is temperature-dependent, with optimal production observed at around 30°C and significantly reduced or absent at 37°C. wikipedia.org, nih.gov, researchgate.net While some genes involved in the biosynthesis of other Serratia biosurfactants, such as the serrawettins, have been identified, including those encoding non-ribosomal peptide synthetases (NRPSs) and regulatory proteins, the specific enzymatic steps and genetic machinery responsible for assembling the linked hydroxy fatty acid structure of this compound are not fully elucidated. nih.gov, researchgate.net The identification of genes like rbwA and rbwAB from S. rubidaea and their successful transformation into E. coli demonstrate progress, but the complete pathway architecture and the roles of all involved enzymes and regulatory elements require deeper investigation. nih.gov Future research should focus on comprehensive genomic and proteomic analyses of S. rubidaea under different production conditions to identify all genes and enzymes involved in fatty acid synthesis, hydroxylation, linking, and transport of this compound. Understanding the transcriptional and post-translational regulation, including the influence of environmental factors like temperature and nutrient availability, is also critical for optimizing production and potentially engineering improved strains.
Development of Sustainable and Economically Viable Production Systems
A significant challenge in the widespread application of this compound is its production by wildtype Serratia rubidaea, which is considered a human and animal pathogen. nih.gov This poses safety concerns, increases production costs due to stringent safety requirements, and limits customer acceptance for products intended for various applications. nih.gov Current production methods relying on the native organism through microbial fermentation are influenced by factors such as temperature, pH, and nutrient availability, which affect yield and composition. evitachem.com To overcome these limitations and enable large-scale, cost-effective production, the development of sustainable and economically viable production systems is paramount. This involves exploring alternative production hosts, particularly non-pathogenic microorganisms, through genetic engineering and synthetic biology approaches. nih.gov Transferring the identified biosynthetic gene clusters into safe, fast-growing industrial strains, such as Escherichia coli or Bacillus subtilis, could provide a more sustainable production platform. nih.gov Research is needed to optimize fermentation processes in these heterologous hosts, including media composition, feeding strategies, and environmental controls, to achieve high yields of this compound with consistent quality. evitachem.com, nih.gov The economic viability of these systems will depend on factors such as substrate costs (ideally utilizing cheap agro-industrial wastes), energy consumption, and downstream processing efficiency, all of which are areas requiring further research and optimization. wikipedia.org,
Exploration of Novel Biological Activities at a Fundamental Molecular and Cellular Level (excluding therapeutic/clinical outcomes)
This compound is known for its biosurfactant properties, including the ability to reduce surface tension and enhance the solubility of hydrophobic compounds., evitachem.com These properties underpin its potential in applications like bioremediation and as an emulsifier in various formulations. evitachem.com Beyond these established physicochemical functions, there is a need to explore other potential biological activities of this compound at a fundamental molecular and cellular level, excluding direct therapeutic or clinical outcomes. Research has indicated the involvement of rubiwettins in the spreading growth of Serratia rubidaea on surfaces, particularly under nutrient-poor conditions, suggesting a role in bacterial motility and surface colonization.,, nih.gov Future research could delve into the molecular mechanisms by which this compound facilitates this spreading, potentially involving interactions with the cell surface or the modification of the surrounding environment. Investigating its influence on biofilm formation, microbial community interactions, or signaling pathways in microorganisms could reveal novel biological roles. Understanding how the structure of this compound relates to these specific biological activities at a mechanistic level, perhaps through studies on its interaction with biological membranes or specific cellular components, represents a key area for future exploration.
Q & A
Q. What established methodologies are recommended for structural elucidation of rubiwettin R1?
this compound, a hydroxy fatty acid dimer biosurfactant, requires multi-modal analytical approaches for structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for identifying functional groups and carbon chain configurations, while Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns. Comparative analysis with structurally similar compounds (e.g., lipopeptides from Serratia marinarubra) can validate findings. Researchers should cross-reference data with existing literature to resolve ambiguities in stereochemistry .
Q. How can researchers optimize this compound yield from Serratia rubidaea in laboratory settings?
Yield optimization involves modulating culture conditions, such as carbon/nitrogen ratios, pH, and temperature. Batch fermentation with real-time monitoring of bacterial growth phases (lag, exponential, stationary) is essential. For example, Serratia rubidaea may exhibit higher surfactant production during the stationary phase under nitrogen-limited conditions. Researchers should employ Design of Experiments (DoE) to systematically test variables and validate results with triplicate trials to ensure reproducibility .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial efficacy or emulsion stability) often arise from variations in purity, assay protocols, or microbial strains. To mitigate this, researchers should:
- Standardize purification protocols (e.g., HPLC or column chromatography) to ≥95% purity.
- Use reference strains in bioassays (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial testing).
- Conduct meta-analyses of published data to identify confounding variables (e.g., solvent systems, incubation times) .
Q. How does this compound’s molecular architecture influence its surfactant efficacy compared to synthetic counterparts?
this compound’s amphiphilic structure, comprising hydrophobic alkyl chains and hydrophilic hydroxyl groups, enables micelle formation at lower critical micelle concentrations (CMCs) than synthetic surfactants like SDS. Advanced studies should employ interfacial tension measurements and dynamic light scattering (DLS) to compare micelle stability under varying salinity and pH. Molecular dynamics simulations can further elucidate interactions with lipid bilayers or hydrophobic pollutants .
Q. What genetic engineering approaches enhance this compound biosynthesis in heterologous hosts?
Heterologous expression requires identifying and cloning biosynthetic gene clusters (BGCs) from Serratia rubidaea into platforms like E. coli or Bacillus subtilis. CRISPR-Cas9 can knockout competing pathways (e.g., polyhydroxyalkanoate synthesis) to redirect metabolic flux. Transcriptomic analysis (RNA-seq) under high-yield conditions can pinpoint regulatory elements (e.g., quorum-sensing promoters) for synthetic biology optimization. Researchers must validate gene expression via qPCR and correlate it with surfactant titers .
Methodological Considerations
- Reproducibility : Document detailed protocols for bacterial strain maintenance, extraction solvents, and analytical instrument parameters to enable cross-lab validation .
- Data Synthesis : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and avoid overgeneralization .
- Contradiction Analysis : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to isolate variables in comparative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
